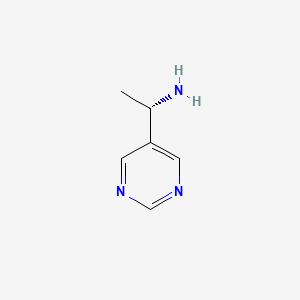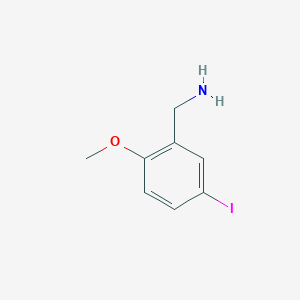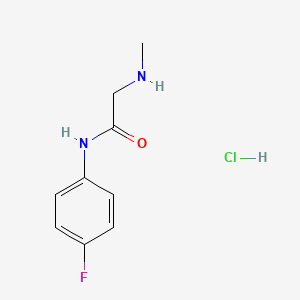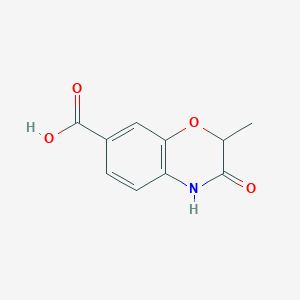![molecular formula C12H23N3 B1386686 1-Isopropyl-3,6-Diaza-Tricyclo[4.3.1.1<sup>3,8</sup>]undecan-9-ylamin CAS No. 1197231-48-3](/img/structure/B1386686.png)
1-Isopropyl-3,6-Diaza-Tricyclo[4.3.1.13,8]undecan-9-ylamin
Übersicht
Beschreibung
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine is a chemical compound with the molecular formula C12H23N3 and a molecular weight of 209.33 g/mol . This compound is notable for its unique tricyclic structure, which includes three nitrogen atoms, making it a diaza compound. It is used primarily in proteomics research and has various applications in scientific research .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and high throughput. The choice of reagents and reaction conditions is critical to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one: Similar tricyclic structure but with a ketone group instead of an amine.
3,6-Diazatricyclo[4.3.1.1~3,8~]undecan-9-one: Lacks the isopropyl group, affecting its chemical properties and applications.
Uniqueness
1-Isopropyl-3,6-diaza-tricyclo[4.3.1.13,8]undec-9-ylamine is unique due to its specific tricyclic structure and the presence of the isopropyl group. This combination of features gives it distinct chemical reactivity and biological activity, making it valuable for various research applications .
Eigenschaften
IUPAC Name |
1-propan-2-yl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-9(2)12-7-14-3-4-15(8-12)6-10(5-14)11(12)13/h9-11H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNCFSXIAQVQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CN3CCN(C1)CC(C3)C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1386607.png)

![[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1386610.png)

![[2-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1386614.png)



![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386622.png)



